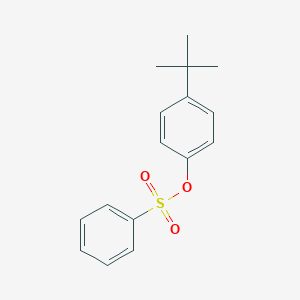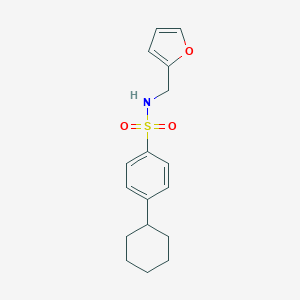
1-(Cyclopentylamino)-3-(2-isopropyl-5-methylphenoxy)-2-propanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Cyclopentylamino)-3-(2-isopropyl-5-methylphenoxy)-2-propanol, also known as CGP 12177, is a selective beta-adrenoceptor antagonist. It was first synthesized in 1978 by Swiss pharmaceutical company Ciba-Geigy. Since then, it has been extensively studied for its potential applications in the fields of medicine and biology.
作用機序
1-(Cyclopentylamino)-3-(2-isopropyl-5-methylphenoxy)-2-propanol 12177 acts as a selective beta-adrenoceptor antagonist, which means that it binds to and blocks the beta-adrenergic receptors, preventing the action of the neurotransmitters epinephrine and norepinephrine. This results in a decrease in heart rate, blood pressure, and bronchial smooth muscle tone.
Biochemical and Physiological Effects:
1-(Cyclopentylamino)-3-(2-isopropyl-5-methylphenoxy)-2-propanol 12177 has been shown to have a number of biochemical and physiological effects. It has been shown to decrease heart rate and blood pressure, as well as bronchial smooth muscle tone. It has also been shown to increase insulin secretion and glucose uptake in muscle cells, suggesting a potential role in the treatment of diabetes.
実験室実験の利点と制限
1-(Cyclopentylamino)-3-(2-isopropyl-5-methylphenoxy)-2-propanol 12177 has several advantages as a research tool. It is highly selective for beta-adrenoceptor subtypes, allowing for the study of specific receptor subtypes. It also has a long half-life, which allows for prolonged experiments. However, 1-(Cyclopentylamino)-3-(2-isopropyl-5-methylphenoxy)-2-propanol 12177 has some limitations as a research tool. It has poor solubility in water, which can make it difficult to administer in experiments. It also has a low bioavailability, which can limit its effectiveness in vivo.
将来の方向性
There are several potential future directions for research involving 1-(Cyclopentylamino)-3-(2-isopropyl-5-methylphenoxy)-2-propanol 12177. One area of research is the development of more potent and selective beta-adrenoceptor antagonists. Another area of research is the exploration of the potential therapeutic applications of 1-(Cyclopentylamino)-3-(2-isopropyl-5-methylphenoxy)-2-propanol 12177 in the treatment of various diseases, including heart failure, asthma, and obesity. Additionally, further research is needed to fully understand the biochemical and physiological effects of 1-(Cyclopentylamino)-3-(2-isopropyl-5-methylphenoxy)-2-propanol 12177 and its potential mechanisms of action.
合成法
1-(Cyclopentylamino)-3-(2-isopropyl-5-methylphenoxy)-2-propanol 12177 can be synthesized through a multistep process involving the reaction of 2-isopropyl-5-methylphenol with cyclopentylamine, followed by the reaction of the resulting intermediate with 3-(chloropropyl)diethylamine. The final product is obtained through purification and crystallization.
科学的研究の応用
1-(Cyclopentylamino)-3-(2-isopropyl-5-methylphenoxy)-2-propanol 12177 has been extensively studied for its potential applications in the fields of medicine and biology. It has been used as a research tool to study the beta-adrenergic receptor system, which is involved in the regulation of many physiological processes, including cardiac function, metabolism, and immune response. 1-(Cyclopentylamino)-3-(2-isopropyl-5-methylphenoxy)-2-propanol 12177 has also been studied for its potential use as a therapeutic agent in the treatment of various diseases, including heart failure, asthma, and obesity.
特性
製品名 |
1-(Cyclopentylamino)-3-(2-isopropyl-5-methylphenoxy)-2-propanol |
|---|---|
分子式 |
C18H29NO2 |
分子量 |
291.4 g/mol |
IUPAC名 |
1-(cyclopentylamino)-3-(5-methyl-2-propan-2-ylphenoxy)propan-2-ol |
InChI |
InChI=1S/C18H29NO2/c1-13(2)17-9-8-14(3)10-18(17)21-12-16(20)11-19-15-6-4-5-7-15/h8-10,13,15-16,19-20H,4-7,11-12H2,1-3H3 |
InChIキー |
BGYQTSBPTXZNPZ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C(C)C)OCC(CNC2CCCC2)O |
正規SMILES |
CC1=CC(=C(C=C1)C(C)C)OCC(CNC2CCCC2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[(3-Isopropyl-4-methoxyphenyl)sulfonyl]pyrrolidine](/img/structure/B261649.png)



![4-(Dimethylamino)-1-[2-(4-methoxyphenyl)-2-oxoethyl]pyridinium](/img/structure/B261658.png)
![1-[(2-Furylmethyl)amino]-3-(3-methoxyphenoxy)-2-propanol](/img/structure/B261664.png)

![N-[2-(3,5-Dimethyl-[1,2,4]triazol-1-yl)-ethyl]-4-methyl-benzenesulfonamide](/img/structure/B261674.png)


![1-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)sulfonyl]azepane](/img/structure/B261716.png)
![1-[(4-Benzhydryl-1-piperazinyl)sulfonyl]azepane](/img/structure/B261717.png)

